molecular formula C8H12N2O5S B6335921 4-AcetaMido-2-aMinobenzenesulfonic Acid Hydrate CAS No. 1820687-51-1

4-AcetaMido-2-aMinobenzenesulfonic Acid Hydrate

Cat. No.: B6335921
CAS No.: 1820687-51-1
M. Wt: 248.26 g/mol
InChI Key: XAQDHFDFYUPXRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-2-aminobenzenesulfonic acid hydrate typically involves the acetylation of 2-aminobenzenesulfonic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as sulfuric acid, under controlled temperature conditions . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often obtained as a crystalline solid .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2-aminobenzenesulfonic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzenesulfonic acids and their derivatives .

Scientific Research Applications

4-Acetamido-2-aminobenzenesulfonic acid hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetamido-2-aminobenzenesulfonic acid hydrate involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, leading to the formation of specific products. The pathways involved in these reactions are typically enzyme-catalyzed and depend on the nature of the enzyme and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetylaminoaniline-2-sulfonic acid
  • 4-(Acetylamino)-2-aminobenzene-1-sulfonic acid
  • 2-Amino-5-nitro-trifluorobenzene

Uniqueness

4-Acetamido-2-aminobenzenesulfonic acid hydrate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its applications in dye synthesis and biochemical assays also distinguish it from other similar compounds .

Properties

IUPAC Name

4-acetamido-2-aminobenzenesulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S.H2O/c1-5(11)10-6-2-3-8(7(9)4-6)15(12,13)14;/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQDHFDFYUPXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820687-51-1
Record name Benzenesulfonic acid, 4-(acetylamino)-2-amino-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820687-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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